molecular formula C21H14ClN3O3S B2376138 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 1798023-33-2

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2376138
CAS No.: 1798023-33-2
M. Wt: 423.87
InChI Key: YYURLUUBIBYSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound characterized by the presence of a benzoylthiophene moiety and a chlorocyanophenyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multi-step organic reactions. One common route includes the following steps:

    Preparation of 5-benzoylthiophene-2-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 5-benzoylthiophene-2-ylmethylamine: The carboxylic acid is then converted to the corresponding amine via reduction, typically using reagents like lithium aluminum hydride.

    Synthesis of this compound: The final step involves the reaction of 5-benzoylthiophene-2-ylmethylamine with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the chlorocyanophenyl moiety can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety may interact with enzymes or receptors, while the chlorocyanophenyl group could enhance binding affinity or specificity. The oxalamide linkage provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-fluoro-2-cyanophenyl)oxalamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.

    N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-bromo-2-cyanophenyl)oxalamide: Contains a bromine atom, which may affect its electronic properties and interactions with biological targets.

Uniqueness

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylthiophene and chlorocyanophenyl groups linked through an oxalamide bridge makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(5-chloro-2-cyanophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10H,12H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURLUUBIBYSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.